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Compound of Interest

Compound Name:
4-Chloro-3-methoxy-5-

nitrobenzoic acid

CAS No.: 71001-78-0

Cat. No.: B2830107

Get Quote

Executive Summary
4-Chloro-3-methoxy-5-nitrobenzoic acid is a polysubstituted benzoic acid derivative utilized

as an intermediate in the synthesis of bioactive compounds, including catechol-O-

methyltransferase (COMT) inhibitors.[1] Understanding its pKa is critical for predicting aqueous

solubility, membrane permeability, and formulation stability.

Estimated pKa:3.14 ± 0.1 (Calculated via Hammett LFER)

Physiological State: At pH 7.4, the compound exists almost exclusively (>99.9%) in its

ionized carboxylate form (

), suggesting high aqueous solubility but potentially limited passive membrane permeability
without specific transporters.

Structural Analysis & Electronic Effects
The acidity of the carboxylic acid group (
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) is modulated by the electronic effects of the substituents at positions 3, 4, and 5.

Core Scaffold: Benzoic Acid (

).

Substituents:

3-Methoxy (-OCH₃): Meta-position. Exerts a weak electron-withdrawing inductive effect (

) that dominates over its resonance effect in the meta position.

4-Chloro (-Cl): Para-position. Exerts an electron-withdrawing inductive effect (

) and a weak electron-donating resonance effect (

), with the net result being electron-withdrawing.

5-Nitro (-NO₂): Meta-position.[2] A strong electron-withdrawing group (EWG) via both

inductive (

) and resonance (

) effects.

Structural Diagram
The following diagram illustrates the substituent positions and their net electronic influence on

the carboxyl group.
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Figure 1: Electronic influence of substituents on the benzoic acid core. All three substituents

exert electron-withdrawing effects (positive sigma values), stabilizing the carboxylate anion and

lowering the pKa.

Theoretical Determination: Hammett Equation
In the absence of direct experimental literature for this specific CAS, the pKa is calculated

using the Hammett Equation, a standard LFER method for substituted aromatic systems.

The Hammett Equation
Where:

: The pKa of unsubstituted benzoic acid (4.20).

(Rho): The reaction constant.[3][4][5][6][7] For the ionization of benzoic acids in water at
25°C,

.[7][8]

(Sigma): The substituent constant specific to the group and its position (meta or para).

Substituent Constants ( )
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The absence of ortho substituents (positions 2 and 6) ensures that steric inhibition of

resonance is minimal, validating the use of standard Hammett

values.

Substituent Position Effect Type

Hammett
Constant (

)

Source

Nitro (-NO₂) Meta (5) Strong EWG +0.71 [1, 2]

Chloro (-Cl) Para (4) Moderate EWG +0.23 [3]

Methoxy (-OCH₃) Meta (3) Weak EWG +0.12 [4]

Sum (

)
+1.06

Calculation
Conclusion: The predicted pKa is 3.14. This indicates the compound is approximately 10 times

more acidic than benzoic acid due to the cumulative electron-withdrawing nature of the

substituents.

Experimental Validation Protocol
To validate the theoretical value, Potentiometric Titration is the industry "Gold Standard" for

compounds with pKa values between 2 and 12 and solubility

M.

Materials & Equipment
Instrument: Mettler Toledo or Sirius T3 Potentiometric Titrator.

Titrant: 0.1 M Carbonate-free NaOH (standardized).

Solvent: Carbonate-free water (degassed). Note: If solubility is low, use a Methanol/Water

co-solvent method (Yasuda-Shedlovsky extrapolation).
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Ionic Strength Adjuster: 0.15 M KCl (to mimic physiological ionic strength).

Workflow Diagram
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Figure 2: Potentiometric titration workflow for accurate pKa determination.

Step-by-Step Methodology
Calibration: Calibrate the glass electrode using pH 1.68, 4.01, 7.00, and 10.01 buffers. Slope

efficiency must be >98%.

Sample Dissolution: Dissolve accurately weighed sample (approx.

M final concentration) in 20 mL of 0.15 M KCl solution.

Contingency: If the compound precipitates, use a co-solvent (e.g., 20%, 30%, 40%

Methanol) and extrapolate to 0% organic solvent.

Acidification: Lower the starting pH to ~2.0 using 0.1 M HCl to ensure the compound is fully

protonated (

).

Titration: Titrate with 0.1 M NaOH under inert nitrogen atmosphere (to prevent

absorption). Add titrant in dynamic increments (0.01 mL near equivalence point).

Data Analysis: Plot the titration curve (

vs.

). The pKa corresponds to the pH at the half-equivalence point (where

).
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Implications for Drug Development
Solubility & Ionization
At physiological pH (7.4), the ionization percentage is calculated using the Henderson-

Hasselbalch equation:

Solubility: The compound will be highly soluble in aqueous buffers at pH 7.4 due to the

formation of the anionic species.

Permeability: As a charged species, passive diffusion across lipid bilayers (e.g., BBB or gut

wall) will be low. Prodrug strategies (e.g., esterification) may be required for oral

bioavailability.

Comparative Data Table
Parameter Value Source/Method

Calculated pKa 3.14
Hammett LFER (Current

Study)

Benzoic Acid Ref. 4.20 Experimental Standard [1]

LogP (Neutral) 2.6 Computed (XLogP3) [5]

LogD (pH 7.4) -1.66 Estimated (LogP - 4.26)

Topological Polar Surface Area 92.4 Å² Computed [5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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